6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline moiety, with methoxy and p-tolyl substituents enhancing its chemical properties.
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, followed by further functionalization steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to replace specific substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or KOtBu in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully or partially hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Another pyrazole-quinoline derivative with similar biological activities.
4-hydroxy-2-quinolone: A quinoline derivative known for its antimicrobial properties.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and p-tolyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-7-11-18(12-8-16)23-21-15-26-24-20(5-4-6-22(24)29-3)25(21)28(27-23)19-13-9-17(2)10-14-19/h4-15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGCCOOFIRLSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.